molecular formula C10H6N2S B1313152 4-(1,3-Thiazol-2-yl)benzonitrile CAS No. 672324-84-4

4-(1,3-Thiazol-2-yl)benzonitrile

Cat. No. B1313152
CAS RN: 672324-84-4
M. Wt: 186.24 g/mol
InChI Key: GQOYRKGGFBHUMJ-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-yl)benzonitrile” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It’s worth noting that the specific properties and applications of “4-(1,3-Thiazol-2-yl)benzonitrile” may vary depending on its specific structure and any additional functional groups .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Thiazol-2-yl)benzonitrile” would include a benzene ring attached to a thiazole ring via a nitrile group . The orientation of these rings and the presence of the nitrile group could influence the compound’s physical and chemical properties .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives have shown significant antimicrobial properties . They have been tested against various bacteria and fungi, showing promising results. This makes “4-(1,3-Thiazol-2-yl)benzonitrile” a potential candidate for further research in antimicrobial applications .

Anticancer Activity

Thiazole derivatives have been found to exhibit anticancer activity . They have been used in the synthesis of antineoplastic drugs . This suggests that “4-(1,3-Thiazol-2-yl)benzonitrile” could be explored for its potential anticancer properties.

Antioxidant Properties

Some thiazole derivatives have shown potent antioxidant activity . They could be used in the development of drugs for diseases caused by oxidative stress.

Anti-Inflammatory Properties

Thiazole derivatives have demonstrated anti-inflammatory properties . This suggests that “4-(1,3-Thiazol-2-yl)benzonitrile” could be investigated for its potential use in anti-inflammatory drugs.

Antiviral Properties

Thiazole derivatives have been used in the synthesis of antiretroviral drugs . This indicates that “4-(1,3-Thiazol-2-yl)benzonitrile” could be researched for its potential antiviral applications.

Industrial Applications

Thiazole derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . “4-(1,3-Thiazol-2-yl)benzonitrile” could be explored for similar industrial applications.

Neuroprotective Properties

Thiazole derivatives have shown neuroprotective properties . This suggests that “4-(1,3-Thiazol-2-yl)benzonitrile” could be investigated for its potential use in neuroprotective drugs.

Antidiabetic Properties

Thiazole derivatives have demonstrated antidiabetic properties . This indicates that “4-(1,3-Thiazol-2-yl)benzonitrile” could be researched for its potential antidiabetic applications.

Safety and Hazards

The safety and hazards associated with “4-(1,3-Thiazol-2-yl)benzonitrile” would depend on factors such as its concentration, exposure routes, and the specific context of use . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)benzonitrile”, could have potential applications in various fields, such as medicinal chemistry . Future research could explore the synthesis, properties, and applications of this compound in more detail .

properties

IUPAC Name

4-(1,3-thiazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYRKGGFBHUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441026
Record name 4-(1,3-thiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-2-yl)benzonitrile

CAS RN

672324-84-4
Record name 4-(1,3-thiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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